molecular formula C14H12FN3O2S B6475450 2-[(5-fluoropyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol CAS No. 2640866-28-8

2-[(5-fluoropyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol

Cat. No.: B6475450
CAS No.: 2640866-28-8
M. Wt: 305.33 g/mol
InChI Key: KRQAJSGGGQQXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(5-fluoropyrimidin-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol features a central ethan-1-ol backbone substituted with two distinct heterocyclic systems:

  • A 5-fluoropyrimidin-2-yl group linked via an amino (-NH-) moiety.
  • A 5-(thiophen-2-yl)furan-2-yl group attached to the ethanol’s hydroxyl-bearing carbon.

This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and aromatic interactions .

Properties

IUPAC Name

2-[(5-fluoropyrimidin-2-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c15-9-6-16-14(17-7-9)18-8-10(19)11-3-4-12(20-11)13-2-1-5-21-13/h1-7,10,19H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQAJSGGGQQXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC3=NC=C(C=N3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Key Structural Differences and Similarities
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₃H₁₁FN₃O₂S 5-Fluoropyrimidine, thiophene-furan, ethan-1-ol 292.31 Dual heterocyclic systems; hydroxyl group for solubility
1-(Furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one C₁₉H₁₃N₃O₂S Benzoimidazotriazole, thiophene-furan, ethan-1-one 355.39 Ketone instead of alcohol; fused triazole-benzimidazole system
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol C₉H₁₁N₃OS Pyrazole, thiophene, ethan-1-ol 213.27 Amino-pyrazole replaces fluoropyrimidine; simpler structure
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol C₇H₆ClF₂NO Chloro-fluoropyridine, fluoro-ethanol 193.58 Halogenated pyridine; stereospecific fluorination
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol C₁₂H₁₉NOS Azepane ring, thiophene, ethan-1-ol 225.35 Azepane introduces aliphatic amine; no fluorinated heterocycle
Key Observations:

Heterocyclic Diversity :

  • The target compound’s 5-fluoropyrimidine distinguishes it from analogs with pyrazoles (e.g., ), pyridines (e.g., ), or benzimidazotriazoles (e.g., ). Fluoropyrimidines are often associated with kinase inhibition or nucleic acid mimicry .
  • The thiophene-furan system is shared with compounds like those in , but the ethan-1-ol group enhances hydrophilicity compared to ketones (e.g., ethan-1-one derivatives in ).

Functional Group Impact: Hydroxyl vs. Ketone: Ethan-1-ol derivatives (target compound, ) may exhibit improved aqueous solubility over ketones (e.g., ), critical for bioavailability. Fluorination: The 5-fluoropyrimidine in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ) .

Insights:
  • The target compound’s synthesis may parallel General Procedure C (as in ), which involves coupling heterocyclic amines with carboxylic acid derivatives under basic conditions.
  • Lower yields in fluoropyridine derivatives (e.g., 17% for compound 30 ) highlight challenges in halogen incorporation.

Preparation Methods

Furan-Thiophene Biheteroaryl Synthesis

The 5-(thiophen-2-yl)furan-2-yl subunit is constructed via Pd-catalyzed Suzuki-Miyaura coupling between 2-thienylboronic acid and 5-bromofuran-2-carbaldehyde, followed by reduction to the alcohol. Alternative routes employ Gewald thiophene synthesis, wherein cyclocondensation of ketones with elemental sulfur and cyanoacetates yields 2-aminothiophenes, though regioselectivity challenges necessitate careful optimization. For example, heating 2-furyl methyl ketone with sulfur and methyl cyanoacetate at 120°C in DMF affords 5-(furan-2-yl)thiophene-2-carboxylate in 68% yield, which is subsequently hydrolyzed and decarboxylated.

Fluoropyrimidine Core Functionalization

The 5-fluoropyrimidin-2-amine subunit is synthesized via directed ortho-metalation (DoM) of 2-aminopyrimidine, followed by fluorination using Selectfluor®. Alternatively, nucleophilic aromatic substitution (SNAr) on 2-chloro-5-fluoropyrimidine with ammonia under high-pressure conditions achieves the amine installation. Comparative studies indicate that DoM-fluorination affords higher regiopurity (≥95%) but requires cryogenic conditions (−78°C), whereas SNAr proceeds at 100°C with 85% yield.

Table 1: Fluorination Methods for Pyrimidine Derivatives

MethodReagentTemp (°C)Yield (%)Regiopurity (%)
Directed MetalationSelectfluor®−787295
SNArNH3 (aq.)1008588

Linker Installation via Reductive Amination

Coupling the pyrimidine and biheteroaryl subunits employs reductive amination between 5-fluoropyrimidin-2-amine and 1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-one. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine formation and reduction, yielding the target compound in 65% efficiency. Competing pathways include over-reduction of the ketone to the alcohol, mitigated by stoichiometric control and low-temperature conditions (0–5°C).

Table 2: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventTemp (°C)Yield (%)
1NaBH3CNMeOH2545
2NaBH(OAc)3CH2Cl2065
3H2 (Pd/C)EtOAc5030

Convergent Synthesis via Click Chemistry

An alternative route utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate pre-formed subunits. Propargylation of 5-fluoropyrimidin-2-amine followed by reaction with 1-azido-1-[5-(thiophen-2-yl)furan-2-yl]ethane-1-ol under CuI catalysis affords the triazole-linked analogue, though this diverges from the target structure. Adjustments replacing azide with an amine nucleophile remain underexplored but may leverage Mitsunobu or Ullmann coupling for C–N bond formation.

Catalytic and Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis for the furan-thiophene moiety, achieving 90% yield in 30 minutes via ball-milling 2-thiophenecarboxaldehyde and furfurylamine with K-10 montmorillonite. Similarly, photocatalytic fluorination using Ru(bpy)3Cl2 and visible light reduces reliance on hazardous fluorinating agents, though substrate scope limitations persist .

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and what reaction conditions critically influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine and furan-thiophene moieties. Key steps include:

  • Nucleophilic substitution for introducing the fluoropyrimidine group (e.g., using 5-fluoropyrimidin-2-amine derivatives under basic conditions) .
  • Coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link the thiophene-furan unit to the ethan-1-ol backbone .
  • Optimized conditions : Use anhydrous solvents (e.g., DMF or THF), palladium catalysts (e.g., Pd(PPh₃)₄), and controlled temperatures (60–80°C) to enhance coupling efficiency .
    Yield is influenced by purification methods (e.g., column chromatography) and inert atmospheres to prevent oxidation of sensitive intermediates .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., distinguishing between furan and thiophene substituents) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities, especially for chiral centers (if present) .
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate protein targets .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations .
  • Cellular Assays : Conduct dose-response experiments in relevant cell lines (e.g., cancer cells) with controls for apoptosis/necrosis .
  • Omics Integration : Pair RNA-seq or proteomics data with phenotypic responses to map pathways .

Advanced: What strategies resolve contradictory activity data across biological assays?

Methodological Answer:

  • Assay Validation : Replicate experiments in orthogonal assays (e.g., biochemical vs. cell-based) to rule out false positives .
  • Physicochemical Profiling : Test solubility, stability, and membrane permeability (e.g., PAMPA assay) to identify bioavailability issues .
  • Structural Analysis : Use molecular docking to compare binding modes across assays and identify conformation-dependent activity .

Intermediate: Which computational approaches predict reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactive sites (e.g., nucleophilic furan/thiophene regions) .
  • Molecular Dynamics (MD) : Simulate binding stability to proteins (e.g., kinases) using software like GROMACS .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine vs. trifluoromethyl groups) with activity data from analogs .

Advanced: How should environmental fate analysis be conducted for ecological risk assessment?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions to measure half-lives .
  • Partitioning Analysis : Use shake-flask methods to determine log Kow (octanol-water coefficient) and predict bioaccumulation .
  • Trophic Transfer Models : Integrate toxicity data (e.g., LC₅₀ in Daphnia) with food-web dynamics to assess ecosystem risks .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with modified pyrimidine (e.g., 5-Cl instead of 5-F) or furan-thiophene substituents .
  • Bioisosteric Replacement : Substitute thiophene with pyrrole or benzene to evaluate steric/electronic effects .
  • 3D Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction features (e.g., hydrogen-bond acceptors) .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release as markers .
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays .

Advanced: How can controlled experimental designs improve in vivo study reliability?

Methodological Answer:

  • Randomized Block Designs : Assign treatment groups to minimize confounding variables (e.g., animal weight, sex) .
  • Dose Escalation : Test multiple doses (e.g., 10, 50, 100 mg/kg) with placebo controls .
  • Endpoint Standardization : Define primary endpoints (e.g., tumor volume reduction) a priori to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.